molecular formula C19H17N3O2 B11458611 2-{4-[2-(4-Methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

2-{4-[2-(4-Methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol

Cat. No.: B11458611
M. Wt: 319.4 g/mol
InChI Key: ZAQIJRYDBOLWCY-FMIVXFBMSA-N
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Description

2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with a methoxyphenyl group and a phenol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Substitution Reactions: The methoxyphenyl group is introduced via a substitution reaction using suitable reagents like methoxybenzene and a base.

    Phenol Group Addition: The phenol group is added through a nucleophilic substitution reaction, where the triazine derivative is treated with phenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the STAT3 pathway. By binding to the STAT3 protein, it prevents the activation and subsequent transcription of genes involved in inflammation and cell proliferation. This mechanism is particularly relevant in the context of rheumatoid arthritis, where STAT3 plays a crucial role in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable molecule for therapeutic research and industrial applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C19H17N3O2/c1-13-20-18(12-9-14-7-10-15(24-2)11-8-14)22-19(21-13)16-5-3-4-6-17(16)23/h3-12,23H,1-2H3/b12-9+

InChI Key

ZAQIJRYDBOLWCY-FMIVXFBMSA-N

Isomeric SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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